1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride
Description
1-[4-(Aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a tetrahydro-2H-pyran (oxane) moiety substituted with an aminomethyl group at its 4-position. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.2ClH/c12-9-11(3-7-15-8-4-11)13-5-1-10(14)2-6-13;;/h10,14H,1-9,12H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSGZJWLQOOHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2(CCOCC2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride involves multiple steps, typically starting with the preparation of the oxane and piperidine intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperidine derivatives vary significantly in pharmacological activity based on substituents. Key comparisons include:
Table 1: Structural and Functional Comparison
Pharmacological Specificity and Receptor Interactions
- 5-HT1F Antagonism: The compound in demonstrates potent and selective 5-HT1F antagonism (Ki = 11 nM) due to its bulky quinolin-3-yl and naphthalen-2-yloxypropyl substituents, which likely enhance receptor binding. In contrast, the target compound’s oxane substituent may favor interactions with other GPCRs or transporters .
- Salt Form Impact: Dihydrochloride salts (e.g., target compound and ) generally exhibit higher aqueous solubility compared to monohydrochloride derivatives (e.g., ), critical for in vivo bioavailability .
Biological Activity
1-[4-(Aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride, with the CAS number 2059970-87-3, is a chemical compound that has garnered interest in biological research due to its potential therapeutic applications. This compound features a unique structure combining piperidine and oxane rings, which may contribute to its diverse biological activities.
- Molecular Formula : C11H24Cl2N2O2
- Molecular Weight : 287.23 g/mol
- IUPAC Name : 1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol; dihydrochloride
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that this compound may exert effects through:
- Enzyme inhibition : Potential inhibition of acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.
- Receptor binding : Possible interactions with neurotransmitter receptors, influencing neurotransmission and related biological functions.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Notably:
- Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated significant AChE inhibitory activity, which is crucial for treating conditions like Alzheimer's disease.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 2.14 ± 0.003 | AChE |
| Compound B | 0.63 ± 0.001 | Urease |
Neuroprotective Effects
Some piperidine derivatives are known for their neuroprotective effects, which may be relevant for conditions such as neuropathic pain. Ongoing clinical trials are exploring these potential benefits further.
Case Studies and Research Findings
- Study on Piperidine Derivatives : A study synthesized various piperidine derivatives and evaluated their biological activities, including antibacterial and enzyme inhibition profiles. The findings suggested that structural modifications could enhance biological efficacy .
- In Silico Docking Studies : In silico studies have indicated possible binding interactions of similar compounds with amino acid residues in target proteins, suggesting a mechanism for their biological activity .
- Clinical Trials : While specific trials on this compound are not extensively documented, related piperidine compounds have shown promising results in clinical phases for treating conditions like diabetic neuropathy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
